

Technical Support Center: Optimizing Ani9 for ANO1 Inhibition

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Compound of Interest		
Compound Name:	Ani9	
Cat. No.:	B15614485	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using **Ani9** to achieve maximum and selective inhibition of the Anoctamin-1 (ANO1) calcium-activated chloride channel.

Frequently Asked Questions (FAQs)

Q1: What is Ani9 and what is its primary mechanism of action?

A1: **Ani9** is a potent and selective small-molecule inhibitor of Anoctamin-1 (ANO1), a calcium-activated chloride channel (CaCC).[1][2][3] It functions by directly blocking the ANO1 channel, thereby preventing the flow of chloride ions that is normally triggered by an increase in intracellular calcium.[4][5] This inhibitory action is reversible.[4][5]

Q2: What is the potency (IC50) of **Ani9** for ANO1?

A2: **Ani9** has a reported half-maximal inhibitory concentration (IC50) of approximately 77 nM for human ANO1, as determined in Fischer rat thyroid (FRT) cells expressing the channel.[1][2] [4][6][7] The potency can vary slightly depending on the cell type and experimental conditions. [8]

Q3: How selective is Ani9? Does it have off-target effects?

A3: **Ani9** is highly selective for ANO1.



- ANO2: It displays negligible effects on ANO2, a closely related homolog, at concentrations up to 10 μM.[1][2][4]
- Other Channels: It does not affect the activity of the CFTR and ENaC channels at concentrations up to 30 μ M.[1][2][7]
- Calcium Signaling: Unlike many other published ANO1 inhibitors, Ani9 does not interfere
 with intracellular calcium signaling.[1][4][9]
- VRAC: It shows only weak inhibition of the volume-regulated anion channel (VRAC) at concentrations that fully block ANO1.[8]

Q4: How should I prepare and store Ani9 stock solutions?

A4: **Ani9** is soluble in DMSO up to 100 mM.[1][2] For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C.[1][6][7] Stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.[6]

Data Presentation

Table 1: Physicochemical Properties and Storage of Ani9

Property	Value	Source(s)
Molecular Weight	~332.8 g/mol	[1][2][7]
Formula	C17H17CIN2O3	[1][2][7]
Purity	≥98%	[1][2][7]
Solubility	Soluble to 100 mM in DMSO	[1][2]
Storage Temperature	-20°C	[1][2][7]
Stock Solution Stability	1 month at -20°C; 6 months at -80°C	[6]

Table 2: Inhibitory Potency of Ani9



Target/Assay	Cell Line	IC50 / Effective Concentration	Source(s)
ANO1 Inhibition	FRT-ANO1 cells (Apical membrane current)	77 ± 1.1 nM	[4]
ANO1 Inhibition	PC3, Capan-1, NHNE cells (Endogenous CaCC)	110 nM (in PC3)	[4][6]
ANO1 Inhibition	FRT-ANO1 cells (Whole-cell patch clamp)	52% inhibition at 50 nM; 95% at 100 nM	[4][10]
ANO2 Activity	FRT-ANO2 cells	No significant effect up to 10 μM	[1][2][4]
CFTR/ENaC Activity	Various	No effect up to 30 μM	[1][2][7]
Cell Viability	Prostate, breast, pancreatic cancer cells	Weak inhibitory effect on proliferation (48h)	[6]

Experimental Protocols

Protocol 1: Determining Ani9 IC50 using a Fluorescence Plate Reader Assay

This protocol is adapted from high-throughput screening methods used to identify ANO1 inhibitors.[4] It utilizes a cell line co-expressing ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP).

Materials:

- FRT cells stably co-expressing human ANO1 and YFP-F46L/H148Q/I152L.
- Black-walled, clear-bottom 96-well microplates.
- Assay Buffer (e.g., 1X Hanks' Balanced Salt Solution with 20 mM HEPES).



- Ani9 stock solution (e.g., 10 mM in DMSO).
- ANO1 agonist (e.g., ATP or Eact).
- Iodide-containing solution.
- Fluorescence plate reader.

Procedure:

- Cell Seeding: Seed the FRT-ANO1/YFP cells into 96-well plates and culture until they form a confluent monolayer.
- Compound Preparation: Prepare serial dilutions of Ani9 in the assay buffer to achieve a range of final concentrations (e.g., 1 nM to 30 μM). Include a DMSO-only vehicle control.
- Pre-incubation: Wash the cells with assay buffer. Add the diluted Ani9 compounds to the respective wells and incubate for 20 minutes at room temperature.[4][5]
- Assay Initiation: Transfer the plate to the fluorescence plate reader. Add the iodide and ATP (e.g., final concentration of 100 μM) solution to initiate iodide influx through the activated ANO1 channels.[4]
- Fluorescence Measurement: Measure the rate of YFP fluorescence quenching over time. Iodide influx quenches the YFP signal.
- Data Analysis: Calculate the initial rate of fluorescence quenching for each concentration.
 Normalize the rates to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition). Plot the normalized data against the logarithm of the Ani9 concentration and fit with a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology

This method provides a detailed electrophysiological characterization of ANO1 inhibition by Ani9.[4][10]

Materials:



- Cells expressing ANO1 (e.g., FRT-ANO1 or HEK293T-ANO1).
- Patch clamp rig with amplifier, digitizer, and software.
- Borosilicate glass capillaries for pipette fabrication.
- Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).
- Intracellular solution (e.g., containing CsCl, MgCl2, EGTA, HEPES, ATP).
- ANO1 agonist (e.g., 100 µM ATP) to be added to the extracellular solution.[10]
- Ani9 solutions at various concentrations (e.g., 50 nM, 100 nM, 1 μM).[4][10]

Procedure:

- Preparation: Plate cells on glass coverslips suitable for microscopy and recording.
- Pipette Pulling: Pull glass pipettes to a resistance of 3-5 M Ω when filled with intracellular solution.
- Seal Formation: Approach a single cell with the pipette and form a gigaohm seal (>1 G Ω).
- Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
- Baseline Recording: Record baseline currents. Clamp the cell at a holding potential of 0 mV and apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to generate a current-voltage (I-V) relationship.[10]
- ANO1 Activation: Perfuse the cell with the extracellular solution containing the ANO1 agonist (e.g., 100 μM ATP) to activate the ANO1 chloride current.[10]
- Inhibitor Application: Once a stable ANO1 current is achieved, perfuse the cell with a solution containing both the agonist and a specific concentration of **Ani9** (e.g., 50 nM). Record the inhibited current using the same voltage protocol.

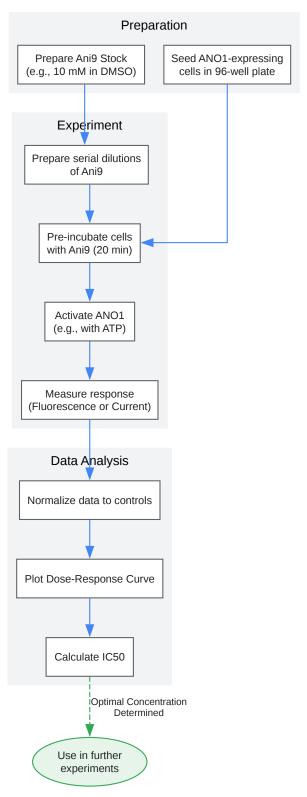


- Dose-Response: Repeat step 7 with increasing concentrations of **Ani9** (e.g., 100 nM, 1 μ M) to assess dose-dependent inhibition.[10]
- Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after **Ani9** application. Calculate the percentage of inhibition for each concentration.

Visualizations



Experimental Workflow for Optimizing Ani9 Concentration





ATP (Agonist) binds Cell Membrane P2Y Receptor activates Ca²⁺ Release from ER Intracellular Ani9 Ca²⁺ ↑ blocks binds & activates ANO1 Channel ANO1 Channel (Closed) (Open) mediates

Mechanism of ANO1 Activation and Inhibition by Ani9

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